5-(Benzyloxy)-2-bromo-4-methoxyphenol

Description

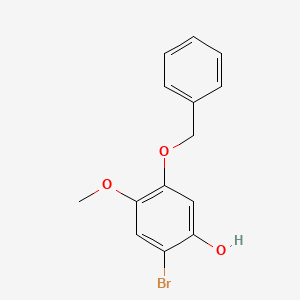

5-(Benzyloxy)-2-bromo-4-methoxyphenol is a distinct chemical entity characterized by a phenol (B47542) ring substituted with four different groups: a hydroxyl, a methoxy (B1213986), a bromine atom, and a benzyloxy group. Its chemical formula is C₁₄H₁₃BrO₃, and it is identified by the CAS Number 524713-42-6. echemi.com The arrangement of these substituents on the aromatic ring dictates its chemical behavior and potential applications as an intermediate in the synthesis of more complex molecules.

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | This compound | echemi.com |

| CAS Number | 524713-42-6 | echemi.com |

| Molecular Formula | C₁₄H₁₃BrO₃ | echemi.com |

| Molecular Weight | 309.16 g/mol | echemi.com |

This compound belongs to the broad classes of halogenated phenols and aromatic ethers. byjus.combyjus.com Halogenated ethers are organic compounds where one or more hydrogen atoms on the alkyl or aryl groups of an ether are replaced by halogen atoms (F, Cl, Br, I). wikipedia.org Similarly, halogenated phenols are phenols that contain one or more halogen substituents on the benzene (B151609) ring. These classes of compounds are significant in organic chemistry, often serving as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The presence of both a bromine atom and two ether linkages (methoxy and benzyloxy) places this compound firmly within this context, suggesting its utility as a building block for creating diverse and complex molecular architectures.

The reactivity and properties of an aromatic compound are profoundly influenced by its substituent functional groups. quicktakes.io In this compound, the interplay between the four distinct groups is crucial.

Hydroxyl (-OH) and Alkoxy (-OCH₃, -OCH₂Ph) Groups: The hydroxyl, methoxy, and benzyloxy groups are all electron-donating groups. quora.com They increase the electron density of the aromatic ring through resonance, making the ring more susceptible to electrophilic aromatic substitution. masterorganicchemistry.com These groups are known as "activating groups" and typically direct incoming electrophiles to the ortho and para positions relative to themselves. numberanalytics.com

Bromo (-Br) Group: The bromine atom is a halogen, which has a dual effect. It is an electron-withdrawing group inductively, which tends to deactivate the ring towards electrophilic substitution. However, due to its lone pairs of electrons, it can participate in resonance and is considered an ortho-, para-director. quora.com

The combined electronic effects of these substituents make the molecule's reactivity nuanced. The activating groups enhance reactivity, while the bromine atom tempers it. The specific positions of these groups determine which remaining hydrogens on the ring are most likely to be substituted in further reactions.

Academic research on complex phenolic compounds, such as this compound, generally follows established trajectories focused on synthesis and derivatization. nih.gov The synthesis of such polysubstituted phenols often involves multi-step sequences that require careful planning to ensure correct regiochemistry (the placement of substituents). researchgate.net

Common synthetic strategies include:

Protection-Deprotection: Protecting reactive functional groups, like the phenolic hydroxyl, to prevent them from reacting during subsequent steps. researchgate.net

Stepwise Introduction of Substituents: Adding the functional groups one by one in a controlled manner. For example, starting with a simpler phenol, performing a bromination, followed by etherification.

Purification and Characterization: Isolating the desired product from reaction byproducts, often using techniques like column chromatography, and confirming its structure through methods like Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Once synthesized, these complex phenols become valuable intermediates. zmsilane.com Research often explores their use in constructing larger molecules, leveraging the specific reactivity of each functional group to build new carbon-carbon or carbon-heteroatom bonds. nih.gov

The interdisciplinary relevance of a molecule like this compound lies in its role as a versatile chemical intermediate. weimiaobio.comweimiaobio.comnumberanalytics.com Organic intermediates are foundational to numerous scientific fields, including medicinal chemistry, materials science, and fine chemical production. weimiaobio.com

The distinct functional groups on this compound offer multiple handles for chemical modification:

The phenolic hydroxyl group can be further alkylated, acylated, or used in coupling reactions.

The bromine atom is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon bonds.

The benzyloxy group can be removed via hydrogenolysis, revealing a second phenolic hydroxyl group if desired for further functionalization.

This multi-functionality allows synthetic chemists to use this single compound as a starting point for a wide array of more complex target molecules, making it a valuable tool in the design and synthesis of novel chemical entities. zmsilane.com Its derivatives, such as 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde and 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid, highlight its utility as a precursor to other important synthetic building blocks. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxy-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3/c1-17-13-7-11(15)12(16)8-14(13)18-9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBDJHAEFPFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454806 | |

| Record name | 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524713-42-6 | |

| Record name | 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Benzyloxy 2 Bromo 4 Methoxyphenol

Retrosynthetic Analysis of the Target Molecule

A retrosynthetic analysis of 5-(benzyloxy)-2-bromo-4-methoxyphenol reveals a logical disconnection approach for its synthesis. The primary bonds to consider for disconnection are the benzyl-oxygen ether bond and the carbon-bromine bond.

C-O Bond Disconnection (Ether): The benzyloxy group can be disconnected to reveal a precursor, 2-bromo-4-methoxy-5-hydroxyphenol (or its isomer, depending on the starting material), and a benzylating agent, such as benzyl (B1604629) bromide. This step is a standard etherification reaction.

C-Br Bond Disconnection (Bromination): The bromine atom at the C-2 position is introduced via an electrophilic aromatic substitution. Disconnecting this bond leads to a substituted phenol (B47542), 5-(benzyloxy)-4-methoxyphenol. However, a more common synthetic strategy involves brominating a precursor before the introduction of the benzyl group to avoid potential side reactions.

Following this logic, a more practical retrosynthesis starts from a simpler, commercially available phenol. A plausible pathway begins with a di-substituted phenol, such as 4-methoxyphenol (B1676288). The synthesis would then proceed through protection of the hydroxyl group, regioselective bromination, deprotection, and finally, etherification to introduce the benzyl group. This multi-step approach allows for precise control over the substitution pattern.

Multi-step Synthetic Pathways to this compound

The synthesis of this compound is not a single-step process but rather a carefully orchestrated sequence of reactions. A common pathway, adapted from synthetic procedures for analogous compounds, starts with a readily available precursor like 4-methoxyphenol. nih.gov The sequence involves protecting the reactive phenolic hydroxyl group, followed by regioselective bromination, removal of the protecting group, and finally, the introduction of the benzyl ether.

| Step | Reaction | Reagents and Conditions | Intermediate Product |

| 1 | Acetylation (Protection) | Acetic anhydride | 4-methoxyphenyl (B3050149) acetate (B1210297) |

| 2 | Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724) (CH3CN) | 2-bromo-4-methoxyphenyl acetate |

| 3 | Hydrolysis (Deprotection) | Base (e.g., NaOH) or Acid | 2-bromo-4-methoxyphenol (B98834) |

| 4 | Benzylation (Etherification) | Benzyl bromide, Base (e.g., K2CO3), Acetone (B3395972) | This compound |

This pathway ensures that the bromination occurs at the desired position, ortho to the activating methoxy (B1213986) group, while the phenolic hydroxyl is masked to prevent unwanted side reactions.

The phenolic hydroxyl group is highly activating and can interfere with electrophilic substitution reactions like bromination. Therefore, its temporary protection is a crucial step in the synthetic sequence.

Protection: The hydroxyl group of a starting material like 4-methoxyphenol is often converted into an acetate ester. nih.gov This is typically achieved by reacting the phenol with acetic anhydride. The acetyl group is less activating than the hydroxyl group, which helps to moderate the reactivity of the aromatic ring and prevent over-bromination. Other protecting groups, such as tert-butyldimethylsilyl (TBDMS), can also be employed. patsnap.com

Deprotection: After the bromination step, the protecting group must be removed to free the hydroxyl group for the subsequent etherification reaction. Acetyl groups are readily cleaved by hydrolysis under either acidic or basic conditions to regenerate the phenol. nih.gov

The choice of protecting group is critical and depends on its stability under the conditions of the subsequent reaction steps and the ease of its removal.

The introduction of a bromine atom at a specific position on the aromatic ring is a key challenge. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring and the choice of the brominating agent.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings. wikipedia.orgnih.gov It is a solid, which makes it easier to handle than liquid bromine, and it provides a low, steady concentration of electrophilic bromine, which can minimize side reactions such as polybromination. google.com

In the synthesis of precursors to the target molecule, NBS is often used in a polar solvent like acetonitrile. nih.gov The reaction proceeds as an electrophilic aromatic substitution, where the activated phenol derivative attacks the electrophilic bromine from NBS. The use of NBS is particularly advantageous for achieving monobromination in highly activated systems. nih.gov

The position of bromination is determined by the directing effects of the substituents on the aromatic ring. Both hydroxyl (-OH) and methoxy (-OCH3) groups, as well as the protected acetyl (-OAc) group, are ortho, para-directors and activators of the ring towards electrophilic attack.

In a precursor like 4-methoxyphenyl acetate, the molecule has two activating groups:

Methoxy group (-OCH3) at C-4: This group strongly activates the ortho positions (C-3 and C-5) and the para position (C-1, which is already substituted).

Acetoxy group (-OAc) at C-1: This group activates its ortho positions (C-2 and C-6) and its para position (C-4, already substituted).

When both groups are considered, the positions most activated for electrophilic attack are C-2, C-3, C-5, and C-6. The bromine atom is introduced preferentially at the C-2 position (ortho to the acetoxy group and meta to the methoxy group in the final deprotected phenol). This regioselectivity is influenced by the combined electronic effects and steric hindrance of the existing substituents.

| Substituent | Type | Directing Effect |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -OAc (Acetoxy) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

The final step in the synthesis is the introduction of the benzyloxy group. This is typically accomplished through an etherification reaction, with the Williamson ether synthesis being a common and effective method. organic-chemistry.orgwikipedia.org

This reaction involves the deprotonation of the phenolic hydroxyl group of 2-bromo-4-methoxyphenol with a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide, where the phenoxide displaces the bromide ion to form the desired benzyl ether. organic-chemistry.org

Common reagents and conditions for this step include:

Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) are frequently used to deprotonate the phenol.

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is typically used to facilitate the reaction.

Benzylating Agent: Benzyl bromide or benzyl chloride is the source of the benzyl group.

This method is highly efficient for the formation of aryl benzyl ethers and is a cornerstone of synthetic organic chemistry. organic-chemistry.org

Etherification Reactions for Benzyloxy Moiety Introduction

Benzylation of Phenolic Hydroxyls

The introduction of a benzyl group to protect a phenolic hydroxyl is a common and crucial step in multi-step organic synthesis. The benzyl ether is valued for its stability across a wide range of chemical conditions and its susceptibility to cleavage via methods like hydrogenolysis. nih.gov

One of the most traditional and widely used methods for this transformation is the Williamson ether synthesis . nih.govnumberanalytics.com This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile, attacking an electrophilic benzyl halide, typically benzyl bromide. nih.govnumberanalytics.com The reaction is generally robust, but the strongly basic conditions required can be incompatible with sensitive functional groups on the substrate. nih.gov Common bases used include sodium hydride (NaH), which irreversibly deprotonates the phenol to drive the reaction forward. nih.govnumberanalytics.com

To circumvent the need for harsh bases, alternative methods have been developed. A notable approach is the palladium-catalyzed benzylation of phenols under neutral conditions. organic-chemistry.org This method utilizes benzylating agents like aryl benzyl carbonates or benzyl methyl carbonates in the presence of a palladium catalyst, such as one generated in situ from Pd(η3-C3H5)Cp and a ligand like DPEphos. organic-chemistry.org The reaction proceeds efficiently at moderate temperatures (60–80°C) without the need for an external base, generating only volatile byproducts. organic-chemistry.org This catalytic approach offers a practical and selective alternative, enhancing functional group tolerance compared to traditional base-mediated strategies. organic-chemistry.org

Optimization of Etherification Conditions (e.g., base, solvent, temperature)

The efficiency and selectivity of the etherification step are highly dependent on the reaction conditions. numberanalytics.comnumberanalytics.com Optimizing these parameters is critical for maximizing the yield of this compound while minimizing side reactions.

Base: The choice of base is pivotal in the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for generating the nucleophilic phenoxide ion. numberanalytics.com The strength of the base can influence the reaction rate and outcome. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often used in palladium-catalyzed systems or when milder conditions are necessary. frontiersin.orgresearchgate.net

Solvent: The solvent plays a crucial role by solvating the ions involved and influencing the nucleophilicity of the phenoxide. numberanalytics.com Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are frequently preferred because they effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic. nih.govnumberanalytics.comfrontiersin.org The choice of solvent can significantly impact reaction rates and yields. numberanalytics.com

Temperature: Reaction temperature directly affects the rate of reaction. numberanalytics.com While higher temperatures can accelerate the etherification, they may also promote undesirable side reactions, such as elimination or decomposition, leading to decreased selectivity and yield. numberanalytics.commasterorganicchemistry.com For many etherification reactions, a moderate temperature, often ranging from ambient to around 80°C, provides a good balance between reaction rate and product purity. organic-chemistry.orgfrontiersin.orgacs.org Careful temperature control is therefore essential for optimal results. masterorganicchemistry.com

The interplay of these factors is summarized in the interactive table below, which illustrates general trends in etherification reactions.

| Parameter | Condition | General Effect on Yield/Selectivity | Rationale |

|---|---|---|---|

| Base | Strong (e.g., NaH, KOtBu) | Higher reaction rates and yields, but potentially lower selectivity. numberanalytics.com | Ensures complete deprotonation of the phenol to form the highly reactive phenoxide. numberanalytics.com |

| Weak (e.g., K₂CO₃, Cs₂CO₃) | Milder reaction, often used with more sensitive substrates or in catalytic systems. frontiersin.org | Reduces the risk of base-induced side reactions. | |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally higher yields. numberanalytics.com | Enhances the nucleophilicity of the phenoxide by effectively solvating the counter-ion. numberanalytics.com |

| Polar Protic (e.g., H₂O, Ethanol) | Lower yields. | Can solvate the nucleophile through hydrogen bonding, reducing its reactivity. | |

| Temperature | Increased Temperature | Increases reaction rate but may decrease selectivity. numberanalytics.com | Provides sufficient activation energy but can also activate competing reaction pathways. masterorganicchemistry.com |

| Decreased Temperature | Decreases reaction rate but may increase selectivity. frontiersin.org | Favors the desired kinetic product over thermodynamically favored side products. |

Exploration of Convergent vs. Linear Synthetic Routes

The construction of a molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step assembly from a single starting material (A → B → C → Product). youtube.com | Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; B + D → Product). chemistnotes.com |

| Overall Yield | Tends to be lower, as it is the mathematical product of each step's yield. wikipedia.org | Generally higher, as the longest sequence of consecutive reactions is shorter. numberanalytics.comnih.gov |

| Efficiency | Less efficient for long sequences due to cumulative material loss. youtube.com | More efficient, especially for complex molecules. chemistnotes.comnumberanalytics.com |

| Planning | Conceptually simpler to plan. | Requires more complex strategic planning and reliable coupling reactions. numberanalytics.com |

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity for this compound requires careful optimization of all steps in the synthetic sequence, not just the etherification. This includes the crucial bromination step.

For the synthesis of brominated phenol precursors, various brominating agents and catalysts can be employed. A common method involves using liquid bromine with an iron powder catalyst. google.com Another effective reagent is N-bromosuccinimide (NBS), which is a solid and often easier to handle source of electrophilic bromine. chemicalbook.com The choice of solvent (e.g., acetonitrile, dichloromethane) and temperature for the bromination reaction must be optimized to maximize the yield of the desired regioisomer and minimize the formation of di-brominated or other isomeric byproducts. google.comchemicalbook.com

General strategies for optimizing reaction conditions include:

Screening Catalysts and Reagents: Evaluating different catalysts (e.g., iron powder for bromination, palladium complexes for benzylation) and reagents (e.g., Br₂ vs. NBS) is essential to identify the most effective combination. numberanalytics.comorganic-chemistry.orggoogle.com

Varying Reaction Time and Temperature: Monitoring the reaction progress over time using techniques like Thin-Layer Chromatography (TLC) helps determine the optimal reaction duration to maximize conversion without promoting product degradation. nih.gov Temperature adjustments can be used to control the reaction rate and selectivity. frontiersin.org

Purification: The purity of the final product is heavily dependent on the purification methods employed. Column chromatography on silica (B1680970) gel is a standard technique for separating the desired product from unreacted starting materials, reagents, and byproducts. nih.govnih.gov Crystallization can also be an effective method for obtaining highly pure material. google.com

Green Chemistry Approaches to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. This involves considering alternatives to hazardous reagents, solvents, and energy-intensive processes.

Catalytic Processes: The use of catalytic methods is a cornerstone of green chemistry. The palladium-catalyzed benzylation described earlier is a prime example, as it avoids the need for stoichiometric amounts of strong, hazardous bases like sodium hydride. organic-chemistry.org Similarly, developing catalytic bromination methods that avoid the use of elemental bromine would be a significant improvement.

Alternative Solvents: Many traditional organic solvents like DMF and chlorinated hydrocarbons are toxic and difficult to dispose of. Research into performing reactions in more benign solvents, such as water or bio-based solvents, is an active area. For related reactions, syntheses in aqueous media have been reported, sometimes facilitated by microwave irradiation. rsc.org

Energy Efficiency: Microwave irradiation (MWI) has emerged as an alternative energy source that can dramatically reduce reaction times and sometimes improve yields and selectivity compared to conventional heating. rsc.org Applying MWI to the bromination or etherification steps could lead to a more energy-efficient process.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The palladium-catalyzed decarboxylative etherification is advantageous in this regard, as it produces only volatile byproducts. organic-chemistry.org

By exploring these greener alternatives, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Spectrometric Characterization of 5 Benzyloxy 2 Bromo 4 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. For 5-(Benzyloxy)-2-bromo-4-methoxyphenol, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the proton and carbon frameworks and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for the aromatic protons of both the phenyl and the substituted phenol (B47542) rings, the methylene (B1212753) protons of the benzyl (B1604629) group, the methoxy (B1213986) protons, and the phenolic hydroxyl proton.

The two aromatic protons on the central phenolic ring are expected to appear as distinct singlets, given their para relationship and the lack of adjacent protons for coupling. The five protons of the benzyl group's phenyl ring would typically appear as a complex multiplet. The benzylic methylene protons (-CH₂-) adjacent to the ether oxygen should produce a sharp singlet, while the methoxy group (-OCH₃) protons will also yield a singlet, typically further upfield. The hydroxyl (-OH) proton signal is a singlet whose chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30-7.50 | Multiplet | 5H | Ar-H (Benzyl) |

| ~ 7.10 | Singlet | 1H | Ar-H (Phenol ring, H-6) |

| ~ 6.80 | Singlet | 1H | Ar-H (Phenol ring, H-3) |

| ~ 5.50 | Singlet | 1H | OH |

| ~ 5.10 | Singlet | 2H | O-CH₂ -Ph |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The spectrum is expected to show fourteen distinct signals, corresponding to the 14 carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region of approximately 110-160 ppm. Carbons bonded to oxygen (C-1, C-4, C-5, and the benzylic C) will be significantly deshielded and appear further downfield. The carbon atom attached to the bromine (C-2) will also be influenced by the halogen. The methoxy carbon and the benzylic methylene carbon will appear in the more upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 150.0 | C -4 |

| ~ 148.5 | C -5 |

| ~ 145.0 | C -1 |

| ~ 136.5 | C -1' (Quaternary, Benzyl) |

| ~ 128.8 | C -Ar (Benzyl) |

| ~ 128.2 | C -Ar (Benzyl) |

| ~ 127.5 | C -Ar (Benzyl) |

| ~ 116.0 | C -6 |

| ~ 114.0 | C -3 |

| ~ 110.0 | C -2 |

| ~ 71.0 | O-C H₂-Ph |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. For this molecule, it would primarily confirm the correlations within the benzyl group's aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would be crucial for definitively linking the proton signals for the methoxy and benzylic methylene groups to their corresponding carbon signals. It would also connect the aromatic proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This technique is invaluable for piecing together the molecular structure. For instance, correlations would be expected between the benzylic methylene protons and the C-5 of the phenol ring, as well as the quaternary C-1' of the benzyl ring. The methoxy protons would show a correlation to the C-4 of the phenol ring, confirming their position.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₃BrO₃. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments, showing two peaks of almost equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The calculated exact mass for the monoisotopic peak ([M]⁺, containing ⁷⁹Br) is crucial for formula confirmation.

Table 3: HRMS Data for this compound

| Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| C₁₄H₁₃⁷⁹BrO₃ | [M]⁺ | 308.00481 |

An experimental HRMS measurement matching the calculated value of 308.00481 would confirm the elemental composition of C₁₄H₁₃BrO₃. echemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of volatile and thermally stable compounds like this compound and providing structural information through fragmentation patterns.

In a GC-MS analysis, the sample is vaporized and separated on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint. The fragmentation pattern for this compound would likely involve cleavage of the benzyl group (producing a prominent peak at m/z 91 for the tropylium (B1234903) ion, C₇H₇⁺) and loss of the methoxy group. The distinct isotopic signature of bromine would be evident in any fragments retaining the bromine atom, aiding in their identification. The retention time from the gas chromatogram serves as an additional identifier and is a key indicator of sample purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

A detailed analysis would involve the identification of the following vibrations:

O-H Stretch: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group. The broadness of this peak would be indicative of hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyloxy and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic rings.

C-O Stretch: Stretching vibrations for the ether linkages (benzyloxy and methoxy groups) and the phenolic hydroxyl group would be expected in the 1000-1300 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond would likely exhibit a stretching vibration in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Phenolic -OH | 3200-3600 (broad) | O-H Stretch |

| Aromatic C-H | 3000-3100 | C-H Stretch |

| Aliphatic C-H | 2850-3000 | C-H Stretch |

| Aromatic C=C | 1450-1600 | C=C Stretch |

| C-O (Ether/Phenol) | 1000-1300 | C-O Stretch |

This table is predictive and based on established principles of IR spectroscopy. Actual experimental values would be required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The aromatic rings in this compound constitute the primary chromophoric system.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to display absorption maxima (λmax) characteristic of substituted benzene (B151609) rings. These absorptions are due to π → π* transitions. The presence of auxochromes, such as the hydroxyl, methoxy, and benzyloxy groups, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

A hypothetical UV-Vis analysis would focus on identifying and quantifying these shifts to understand the electronic effects of the various substituents on the aromatic system.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~280-300 | Substituted Benzene Ring |

This table is an estimation based on the expected electronic properties of the molecule. Experimental data is necessary for accurate determination.

X-ray Crystallography and Single-Crystal X-ray Diffraction (SC-XRD) Studies

X-ray crystallography, specifically single-crystal X-ray diffraction (SC-XRD), is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To date, no public crystal structure data for this compound is available.

The crystallographic data would also reveal how the molecules of this compound pack together in a crystal lattice. This analysis would focus on identifying intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and potentially weaker interactions like halogen bonding (C-Br···O) or π-π stacking between the aromatic rings. These interactions are fundamental to the stability and physical properties of the solid material.

A key aspect of the structural analysis would be the determination of dihedral (torsion) angles. Of particular interest would be the torsion angles that define the orientation of the benzyloxy group relative to the phenol ring and the conformation of the methoxy group. These angles provide insight into the steric and electronic effects that govern the molecule's preferred three-dimensional shape.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent chemical bonds. |

| Dihedral Angles | Torsional relationships between different parts of the molecule. |

This table outlines the data that would be generated from an SC-XRD experiment. The values for these parameters are currently unknown.

Computational Chemistry and Quantum Mechanical Analysis of 5 Benzyloxy 2 Bromo 4 Methoxyphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study substituted phenols and related compounds, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Energetic Stability

The first step in the computational analysis of 5-(Benzyloxy)-2-bromo-4-methoxyphenol is the geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the minimum energy of the molecule. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's stable conformation.

For this compound, the presence of the flexible benzyloxy group suggests the possibility of multiple local energy minima on the potential energy surface. A thorough conformational analysis is necessary to identify the global minimum energy structure, which is considered the most stable conformation of the molecule in the gas phase. The energetic stability of different conformers can be compared based on their calculated total energies.

Table 1: Representative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| C-O (phenol) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| C-O (benzyl) | ~1.38 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-O (phenol) | ~119° | |

| Dihedral Angle | C-C-O-C (benzyl) | Varies with conformation |

Note: The values presented are typical and may vary depending on the level of theory and basis set used in the calculation.

Electronic Structure Analysis

Once the geometry is optimized, the electronic structure of this compound can be analyzed. This includes the determination of the charge distribution and the molecular dipole moment. The distribution of electron density is a key factor in understanding the molecule's reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Total Energy | Varies with level of theory |

| Dipole Moment | ~2.5 - 3.5 Debye |

| Atomic Charges | O (phenol): ~ -0.6 e |

| O (methoxy): ~ -0.5 e | |

| Br: ~ -0.1 e |

Note: These are representative values and the actual calculated values will depend on the computational method.

Prediction of Spectroscopic Parameters

DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predictions can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values. The analysis of the vibrational modes can provide detailed information about the molecular structure and bonding.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the vertical excitation energies and oscillator strengths, which correspond to the electronic transitions observed in UV-Visible spectroscopy.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides information about the molecule's excitability and chemical stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the aromatic system.

Table 3: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | ~ -6.0 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: These are estimated values and will vary with the computational methodology.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl, methoxy (B1213986), and benzyloxy groups, indicating these are the most probable sites for electrophilic attack. Regions of positive potential (blue) might be found near the hydrogen atoms, particularly the hydroxyl proton.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. wikipedia.orgwisc.edu It allows for the investigation of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding.

The NBO analysis for this compound would reveal the nature of the chemical bonds (e.g., σ, π bonds) and the lone pairs on the oxygen and bromine atoms. A key aspect of NBO analysis is the examination of the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of the strength of these interactions. For instance, the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring would indicate the extent of electron delocalization and resonance within the molecule.

Table 4: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(phenol) | π(C-C)ring | High |

| LP(1) O(methoxy) | π(C-C)ring | Moderate |

| π(C-C)ring | π*(C-C)ring | Significant |

Note: LP denotes a lone pair, and π denotes an antibonding pi orbital. The values are illustrative of expected interactions.*

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Non-Covalent Interactions

There is no available research that has employed Hirshfeld surface analysis to investigate the non-covalent interactions governing the crystal packing of this compound. Such an analysis would provide valuable insights into the nature and prevalence of intermolecular contacts, such as hydrogen bonding, halogen bonding, and van der Waals forces. The generation of two-dimensional fingerprint plots, which quantify these interactions, is also contingent on the initial crystallographic and computational data, which is currently unavailable.

Conformational Analysis and Energy Landscape Mapping

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. This type of study is fundamental to understanding the molecule's flexibility and the preferred spatial arrangement of its substituent groups, which in turn influences its chemical reactivity and biological activity. Without dedicated computational studies, no data tables or detailed findings on its conformational preferences can be presented.

Theoretical Studies on Tautomeric Equilibrium

The possibility of tautomerism in this compound, specifically phenol-keto tautomerism, has not been theoretically investigated. Computational studies would be necessary to determine the relative energies of potential tautomers and the transition states connecting them, thereby establishing the position of the tautomeric equilibrium. The absence of such theoretical work means that any discussion on this topic would be purely speculative and lack the required scientific accuracy.

Chemical Reactivity and Derivatization Pathways of 5 Benzyloxy 2 Bromo 4 Methoxyphenol

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 5-(Benzyloxy)-2-bromo-4-methoxyphenol is governed by the cumulative electronic effects of its substituents.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom attached to the aromatic ring is susceptible to nucleophilic displacement, although this typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the ring is electron-rich due to the powerful donating effects of the hydroxyl, methoxy (B1213986), and benzyloxy groups, which generally disfavors classical SNAr reactions. However, under forcing conditions or via alternative mechanisms such as benzyne (B1209423) formation, substitution at the bromo position can be achieved. For instance, reactions with strong nucleophiles like sodium methoxide (B1231860) in polar aprotic solvents at elevated temperatures could potentially replace the bromo group.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is highly activated towards electrophilic attack due to the presence of three strong electron-donating groups (OH, OMe, OBn). These groups direct incoming electrophiles to the positions ortho and para to themselves. Analyzing the substitution pattern:

The C1-hydroxyl group directs to C2 (blocked by Br) and C6.

The C4-methoxy group directs to C3 (blocked by OBn) and C5 (blocked by OH).

The C5-benzyloxy group directs to C4 (blocked by OMe) and C6.

Considering all directing effects, the only unsubstituted position on the ring is C6. This position is ortho to the highly activating phenolic hydroxyl group and the benzyloxy group, making it the primary site for electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The strong activation from these groups facilitates these reactions under relatively mild conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. The bromo substituent of this compound makes it an ideal substrate for coupling with a variety of aryl or heteroaryl boronic acids or their esters. This reaction provides a direct route to biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The general transformation is shown below:

R-B(OH)₂ + this compound → 5-(Benzyloxy)-4-methoxy-2-(R)-phenol

The reaction conditions are typically mild and tolerant of numerous functional groups, including the phenol (B47542), ether, and benzyloxy moieties present in the molecule.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the organoboron species and participates in the catalytic cycle. |

| Solvent | Toluene (B28343), Dioxane, THF, DME (often with water) | Solubilizes reactants and facilitates the reaction. |

Beyond the Suzuki-Miyaura reaction, the bromo group can participate in several other important palladium- or nickel-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, driven by a palladium catalyst and a base. It allows for the introduction of vinyl groups at the C2 position.

Sonogashira Coupling: This methodology enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper(I) and proceeds in the presence of an amine base, yielding an arylated alkyne.

Negishi Coupling: The Negishi reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and reactivity.

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine Base | Aryl Alkyne |

| Negishi | Organozinc Reagent | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl, Aryl-Alkyl, etc. |

Oxidation and Reduction Reactions of Aromatic Moieties

The aromatic core of this compound is generally resistant to reduction under standard conditions. However, under forcing conditions, such as high-pressure catalytic hydrogenation, the benzene (B151609) ring can be reduced to a cyclohexane (B81311) derivative. More controlled partial reduction can be achieved via a Birch reduction (dissolving metal in liquid ammonia), which would likely reduce the ring to a cyclohexadiene, with the regiochemical outcome dictated by the electron-donating substituents.

The molecule is more susceptible to oxidation. While the aromatic ring itself is robust, the substituents are reactive. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, can lead to oxidative cleavage of the benzyl (B1604629) ether group and potentially the aromatic ring itself. The phenolic hydroxyl group is particularly sensitive to oxidation and can be converted to a quinone-like structure under appropriate conditions.

Selective Deprotection of the Benzyloxy Group

The benzyloxy group is a common protecting group for phenols due to its stability under a range of conditions and its relatively straightforward removal. The most common and selective method for cleaving the benzyl ether without affecting other functional groups like the methoxy ether or the aryl bromide is catalytic hydrogenation.

Reaction: this compound → 2-Bromo-4-methoxybenzene-1,5-diol

This transformation is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate (B1210297). The reaction proceeds under mild temperature and pressure, cleanly yielding the corresponding diol and toluene as a byproduct.

Functional Group Interconversions on the Phenolic, Bromo, and Methoxy Sites

The diverse functional groups on the molecule allow for numerous selective modifications.

Phenolic Site: The acidic proton of the hydroxyl group can be readily removed by a base. The resulting phenoxide is a potent nucleophile that can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form esters. The hydroxyl group can also be converted into a triflate (-OTf), which is an excellent leaving group for subsequent cross-coupling reactions.

Bromo Site: Besides the cross-coupling reactions mentioned above, the bromo group can undergo metal-halogen exchange. Treatment with a strong organometallic base, such as n-butyllithium, at low temperatures can convert the aryl bromide into an aryllithium species. This potent nucleophile can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups at the C2 position.

Methoxy Site: The methyl ether of the methoxy group is generally stable. However, it can be cleaved to reveal a second phenolic hydroxyl group using strong ether-cleaving reagents. Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This reaction typically requires harsher conditions than the deprotection of the benzyloxy group.

Reaction Mechanism Elucidation and Kinetic Investigations

The derivatization of this compound is governed by the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. The intricate interplay of the substituents on the aromatic ring dictates the reaction pathways and rates. This section delves into the mechanistic details and kinetic aspects of reactions involving this compound, drawing upon established principles and studies of analogous phenolic structures.

Elucidation of the Reaction Mechanism

The primary reaction pathway for the derivatization of this compound involves electrophilic aromatic substitution. The mechanism for such reactions, particularly halogenation, is well-documented and proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex.

The rate and regioselectivity of electrophilic attack are profoundly influenced by the substituents already present on the benzene ring. In the case of this compound, the aromatic ring is highly activated due to the presence of three electron-donating groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a benzyloxy (-OCH₂Ph). These groups, particularly the phenolic hydroxyl and the methoxy group, are strong activating groups that increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. They are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

Considering the existing substitution pattern:

The hydroxyl group at C1 strongly activates the ortho (C2, C6) and para (C4) positions.

The methoxy group at C4 strongly activates the ortho (C3, C5) and para (C1) positions.

The benzyloxy group at C5 activates the ortho (C4, C6) and para (C2) positions.

The position C2 is already occupied by a bromine atom. The cumulative effect of these activating groups makes the remaining vacant position on the ring highly nucleophilic and susceptible to further substitution.

A general mechanism for electrophilic bromination, a key derivatization reaction, can be described as follows:

Formation of the Electrophile: In many cases, a Lewis acid catalyst such as FeBr₃ is used to polarize the bromine molecule (Br₂), creating a more potent electrophile.

Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Nucleophilic Attack and Formation of the σ-Complex: The electron-rich aromatic ring of this compound attacks the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocation intermediate (σ-complex). The rate-determining step of the reaction is typically the formation of this intermediate.

Deprotonation and Restoration of Aromaticity: A weak base, such as the [FeBr₄]⁻ complex or the solvent, removes a proton from the carbon atom that formed the new bond with the electrophile. This step is usually fast and results in the restoration of the aromatic system and the formation of the substituted product.

Computational studies on similar phenolic compounds have corroborated this mechanistic pathway, indicating that the transition state for electrophilic aromatic substitution resembles the structure of the σ-complex.

Kinetic Investigations

The electronic effects of substituents on the rate of reaction can be quantified using the Hammett equation:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted phenol.

k₀ is the rate constant for the unsubstituted phenol.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the reaction of HOBr with phenoxide ions, a Hammett-type correlation has been established with a ρ value of -3.33. nih.gov The negative value of ρ signifies that the reaction is accelerated by electron-donating groups, which is consistent with an electrophilic aromatic substitution mechanism. nih.gov

The table below presents the second-order rate constants for the reaction of HOBr with various phenoxide ions, illustrating the impact of different substituents on reactivity.

| Phenol Derivative | Substituents | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

| 4-Methylphenol | -CH₃ (para) | 2.1 x 10⁸ |

| Phenol | -H | 4.6 x 10⁷ |

| 4-Chlorophenol | -Cl (para) | 1.1 x 10⁷ |

| 2,4-Dichlorophenol | -Cl (ortho, para) | 1.1 x 10⁵ |

| 2,4,6-Trichlorophenol | -Cl (ortho, ortho, para) | 1.4 x 10³ |

Data sourced from a kinetic study on the bromination of phenols in aqueous solution. nih.gov

Based on this data, the presence of multiple strong electron-donating groups (hydroxyl, methoxy, benzyloxy) on this compound would be expected to result in a very high reaction rate constant for further electrophilic substitutions, likely several orders of magnitude greater than that of unsubstituted phenol. The bromine atom, being an electron-withdrawing group, would have a deactivating effect, but this is overwhelmingly counteracted by the powerful activating effects of the oxygen-containing substituents.

Applications in Complex Organic Synthesis and Precursor Chemistry Involving 5 Benzyloxy 2 Bromo 4 Methoxyphenol

Utilization as a Versatile Intermediate in Multi-step Organic Syntheses

The strategic arrangement of functional groups in 5-(benzyloxy)-2-bromo-4-methoxyphenol makes it a versatile intermediate for multi-step synthetic sequences. The synthesis of its isomer, 4-(benzyloxy)-2-bromo-1-methoxybenzene, has been achieved from 4-methoxyphenol (B1676288) in a four-step process. This process involves the protection of the hydroxyl group as an acetate (B1210297), followed by bromination, hydrolysis of the acetate, and finally, protection with a benzyl (B1604629) group. nih.gov This synthetic route highlights the step-by-step manipulation of functional groups on the phenol (B47542) ring to arrive at a desired substituted pattern.

A key application of such bromo-substituted phenyl ethers is their conversion into other functional groups, significantly expanding their synthetic utility. For instance, compounds like 4-(benzyloxy)-2-bromo-1-methoxybenzene are valuable precursors to aromatic boric acid derivatives. These derivatives are crucial intermediates in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds and synthesizing a wide array of novel bioactive compounds. nih.gov This demonstrates the potential of this compound to serve as a linchpin in synthetic pathways leading to complex molecular architectures.

Building Block for the Development of Bioactive Molecules (e.g., enzyme modulators, scaffolds for medicinal chemistry)

The substituted methoxyphenol scaffold is a recurring motif in a variety of bioactive natural products and synthetic molecules. Consequently, this compound and related compounds are valuable starting materials in medicinal chemistry for the development of new therapeutic agents.

Research has shown that 4-substituted-2-methoxyphenols can be used to prepare hydroxylated biphenyls, which are analogs of naturally occurring compounds like eugenol (B1671780) and curcumin. nih.gov Some of these synthesized biphenyl (B1667301) derivatives have demonstrated interesting growth inhibitory activities against malignant melanoma cell lines. nih.gov

Furthermore, the bromo-methoxyphenyl core is a key component in the synthesis of various heterocyclic compounds with demonstrated biological activity. A notable example is the synthesis of a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which have been screened for their analgesic, antifungal, and antibacterial properties. rsc.org The development of N-(5-methoxyphenyl) methoxybenzenesulphonamides has also led to the discovery of potent cytotoxic compounds. wisdomlib.org

The broader class of bromophenols and their derivatives have been investigated for their enzyme-inhibiting properties. Studies have shown that some bromophenols exhibit strong inhibitory effects against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the treatment of Alzheimer's disease. nih.gov This highlights the potential of the this compound scaffold in designing novel enzyme modulators.

| Scaffold/Precursor | Resulting Bioactive Molecule Class | Observed Biological Activity | Reference |

|---|---|---|---|

| 4-Substituted-2-methoxyphenols | Hydroxylated biphenyls | Antitumoral | nih.gov |

| 2-Bromo-5-methoxy-benzohydrazide | Thiazolylbenzohydrazides | Analgesic, Antifungal, Antibacterial | rsc.org |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | Diarylsulphonamides | Cytotoxic | wisdomlib.org |

| Bromophenol derivatives | Various | Cholinesterase inhibition | nih.gov |

Precursor for Advanced Materials and Chemical Processes

While the primary application of this compound is in the realm of bioactive molecule synthesis, the broader class of substituted phenols and bromophenols are recognized as important precursors for functional materials. nih.govresearchgate.net Phenolic compounds, in general, are foundational building blocks for a range of materials, including polymers and dyes. researchgate.net

The presence of the bromine atom in this compound opens up possibilities for its use in polymerization reactions. For example, bromophenols can be utilized in the synthesis of polymers like poly(phenylene oxide)s through coupling reactions. The synthesis of poly(4-(4-bromophenyloxy)styrene) from poly(4-hydroxystyrene) demonstrates a pathway where a bromophenol derivative is incorporated into a polymer backbone. rsc.org Such polymers can exhibit unique properties and find applications in various technological fields.

Moreover, substituted phenols are key starting materials for the synthesis of more complex structures like benzopyran derivatives, which are significant in both medicinal chemistry and materials science. wisdomlib.org The reactivity of the functional groups in this compound allows for its potential integration into these synthetic routes, leading to the development of advanced materials with tailored properties.

Role in Scaffold Diversity and Library Synthesis

In modern drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying new lead compounds. Diversity-oriented synthesis aims to create collections of structurally complex and diverse small molecules for high-throughput screening. This compound is an excellent starting point for such synthetic endeavors due to its multiple, orthogonally reactive functional groups.

The phenolic hydroxyl group can be alkylated, acylated, or used in etherification reactions. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce a wide range of substituents. The benzyloxy and methoxy (B1213986) groups can also be modified, for instance, through debenzylation or demethylation, to reveal further reactive sites.

This ability to selectively and sequentially modify different parts of the molecule allows for the generation of a large and diverse library of compounds from a single, common intermediate. This approach, often referred to as "libraries from libraries," is a powerful strategy in combinatorial chemistry for exploring a vast chemical space and increasing the probability of discovering molecules with desired biological activities. nih.gov The versatility of the this compound scaffold makes it a valuable tool for generating such diverse molecular libraries for drug discovery and chemical biology.

| Functional Group | Potential Reactions | Introduced Diversity |

|---|---|---|

| Phenolic -OH | Alkylation, Acylation, Etherification | Varied alkyl and aryl side chains, esters, ethers |

| Bromo (-Br) | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig coupling | Aryl, vinyl, alkynyl, and amino substituents |

| Benzyloxy (-OBn) | Debenzylation (e.g., hydrogenolysis) | Reveals a second phenolic hydroxyl for further functionalization |

| Methoxy (-OMe) | Demethylation (e.g., with BBr₃) | Reveals a third phenolic hydroxyl, creating a catechol-like moiety |

Analytical Methodologies for the Characterization and Quantification of 5 Benzyloxy 2 Bromo 4 Methoxyphenol

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile organic compounds like 5-(Benzyloxy)-2-bromo-4-methoxyphenol. Its high resolution and sensitivity make it ideal for both purity assessment and quantitative determination.

The development of a robust HPLC method for this compound typically involves a reverse-phase approach, leveraging the compound's moderate polarity. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.

A product listing for the closely related compound, 5-Benzyloxy-2-bromo-4-methoxybenzoic Acid, specifies a purity of minimum 97% as determined by HPLC, underscoring the suitability of this technique for this class of molecules. calpaclab.com For the analysis of similar phenolic compounds like 4-methoxyphenol (B1676288), reverse-phase HPLC methods have been successfully developed. sielc.com

Method development would systematically optimize several key parameters:

Stationary Phase: A C18 or C8 column is generally the first choice due to its hydrophobic nature, which provides good retention for aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small percentage of acid like phosphoric or formic acid) is common. The gradient allows for the efficient elution of compounds with a range of polarities. For a related compound, 5-Bromo-2-hydroxy-4-methoxybenzophenone, a mobile phase of acetonitrile, water, and phosphoric acid was found to be effective. sielc.com

Detection: The benzyloxyphenyl chromophore in the molecule allows for sensitive detection using a UV-Vis detector. Based on the UV spectrum of 4-methoxyphenol, which shows absorption maxima at 222 nm and 282 nm, a detection wavelength in the range of 280-285 nm would likely be optimal for this compound. sielc.com

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 25-30 °C) are typical starting points to ensure reproducibility.

The resulting method would be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) to ensure its suitability for quantitative analysis.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 282 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

When very high purity of this compound is required, for instance, for use as an analytical standard or in sensitive downstream applications, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect the compound of interest.

The analytical method developed for purity analysis can often be scaled up for preparative purposes. sielc.com The goal is to maximize the throughput while maintaining sufficient resolution to separate the target compound from its impurities. The collected fractions containing the purified compound are then typically combined and the solvent is removed to yield the high-purity solid.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for screening multiple reaction conditions simultaneously.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (usually silica (B1680970) gel) at different time points. The plate is then developed in a suitable solvent system. By comparing the spots of the starting materials, the desired product, and any byproducts, a chemist can quickly assess the progress of the reaction. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate a successful transformation.

The choice of eluent is crucial. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used. The ratio is adjusted to achieve good separation, ideally with the product having an Rf value between 0.3 and 0.5.

Flash Chromatography and Column Chromatography for Purification Strategies

For the purification of this compound on a larger scale than what is feasible with preparative HPLC, flash chromatography and traditional column chromatography are the preferred methods. These techniques rely on the differential adsorption of the components of a mixture to a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it.

The process begins with the selection of an appropriate solvent system, which is often determined by preliminary TLC analysis. The goal is to find a solvent or mixture of solvents that provides good separation between the desired product and impurities. For the purification of a similar compound, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, column chromatography on silica gel using chloroform (B151607) as the eluent was successful. nih.gov This suggests that moderately polar solvents could be effective for eluting this compound.

In flash chromatography, air pressure is used to force the solvent through the column more quickly, leading to a faster and often more efficient separation compared to traditional gravity-fed column chromatography. The crude material is loaded onto the top of the silica gel column, and the eluent is passed through. Fractions are collected sequentially and analyzed (often by TLC) to identify those containing the pure product.

Table 2: Common Eluent Systems for Chromatography of Benzyloxyphenyl Derivatives

| Eluent System | Polarity | Application Notes |

| Hexane / Ethyl Acetate | Low to Medium | A versatile system where polarity is easily tuned by varying the ratio. Good for initial screening. |

| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds or for eluting strongly adsorbed impurities from the column. |

| Chloroform | Medium | Has been shown to be effective for related benzyloxyphenyl compounds. nih.gov |

Future Research Trajectories and Methodological Innovations in the Study of 5 Benzyloxy 2 Bromo 4 Methoxyphenol

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic routes for polysubstituted phenols often rely on harsh reagents, multi-step protection-deprotection sequences, and generate significant chemical waste. Future research will prioritize the development of greener and more atom-economical alternatives.

A promising avenue is the adoption of ipso-hydroxylation of arylboronic acids, which offers a mild and efficient pathway to substituted phenols. rsc.orgnih.gov This method utilizes environmentally benign oxidants like aqueous hydrogen peroxide, often without the need for metal catalysts or harsh bases. organic-chemistry.org A potential sustainable route to a precursor of 5-(benzyloxy)-2-bromo-4-methoxyphenol could involve a one-pot tandem sequence starting from a corresponding arylboronic acid, proceeding through ipso-hydroxylation and subsequent regioselective bromination. rsc.org Such processes dramatically increase efficiency and reduce waste, aligning with the principles of green chemistry. rsc.orgnih.gov

Table 1: Comparison of Synthetic Strategies

| Feature | Traditional Methods | Sustainable/Atom-Economical Methods |

|---|---|---|

| Oxidant | Stoichiometric, often heavy-metal based | Catalytic, H₂O₂ (byproduct is water) |

| Brominating Agent | Elemental Br₂ (hazardous) | H₂O₂/HBr systems, N-Bromosuccinimide |

| Protecting Groups | Often required, adding steps | Avoided through selective one-pot reactions |

| Solvents | Often chlorinated or volatile organic compounds | Ethanol (B145695), water, or solvent-free conditions |

| Byproducts | High molecular weight salts, spent reagents | Water, minimal inorganic salts |

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch flask, offers significant advantages in safety, control, and scalability. polimi.it For the synthesis of this compound, halogenation steps, which often use toxic and highly reactive reagents like elemental bromine, can be performed with much greater safety in a flow reactor. rsc.org The sealed nature of flow systems minimizes operator exposure, while the small reaction volumes and superior heat transfer capabilities prevent dangerous thermal runaways. rsc.orgnih.gov

The integration of flow chemistry with automated synthesis platforms represents the next frontier. bohrium.com These systems, controlled by computer algorithms, can perform multi-step syntheses with high precision and reproducibility. innovationnewsnetwork.comnus.edu.sg An automated platform could be programmed to synthesize this compound on-demand, optimizing reaction conditions such as temperature, pressure, and residence time in real-time to maximize yield and purity. bohrium.com Combining continuous-flow with solid-phase synthesis, where intermediates are attached to a solid support, can further streamline the process by simplifying purification, as excess reagents and byproducts are simply washed away. innovationnewsnetwork.comnus.edu.sg Such automated systems accelerate the production of not only the target molecule but also a library of its derivatives for screening purposes. biocrick.com

Advanced Computational Modeling for Predictive Reactivity and Property Studies

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental work and reducing trial-and-error. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and reactivity of substituted phenols. researchgate.netnlss.org.in

For this compound, DFT calculations can be used to:

Predict Reaction Sites: By mapping the electron density and electrostatic potential, researchers can predict which sites on the aromatic ring are most susceptible to electrophilic or nucleophilic attack, guiding the design of selective reactions.

Analyze Substituent Effects: Computational models can quantify the electronic influence of the bromo, methoxy (B1213986), and benzyloxy groups on the phenol's acidity (pKa) and O-H bond dissociation energy (BDE). mdpi.comsemanticscholar.org This information is crucial for understanding its antioxidant potential and reactivity in radical-mediated reactions.

Simulate Spectra: Time-dependent DFT (TD-DFT) can predict UV-Vis spectra, helping to interpret experimental observations and understand the electronic transitions of the molecule. semanticscholar.org

Model Reaction Mechanisms: By calculating the energies of transition states and intermediates, computational studies can elucidate reaction pathways, helping to optimize conditions for desired transformations. Ab initio molecular dynamics simulations could even be used to model complex dissociation processes under high-energy conditions. researchgate.net

These predictive capabilities allow for a more rational design of experiments, saving time and resources while providing deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

Exploration of Bio-catalytic Approaches for Synthesis or Transformation